molecular formula C10H12O2S B3059368 2-(Phenethylthio)acetic acid CAS No. 99186-25-1

2-(Phenethylthio)acetic acid

Cat. No. B3059368
CAS RN: 99186-25-1
M. Wt: 196.27 g/mol
InChI Key: KLWBFPUIFBSIJV-UHFFFAOYSA-N
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Patent
US08735411B2

Procedure details

In a 1 L flask, solid sodium hydroxide (10.50 g, 0.263 mol) was dissolved in MeOH (150 ml), and then slowly combined with 2-mercaptoacetic acid (11.51 g, 0.125 mol). The mixture was then treated in portions with (2-chloroethyl)benzene (19.33 g, 0.138 mol), heated at reflux for 10 hours, stirred for 6 hours at ambient temperature, concentrated to dryness on a rotovap, treated with water (500 mL) and extracted with Et2O (2×150 mL). These Et2O extractions were discarded. The aqueous layer was acidified to pH ˜2 with concentrated HCl and extracted with Et2O (2×150 mL). These Et2O extractions were combined, washed with brine, dried (MgSO4), filtered and concentrated to provide the title compound. 1H NMR (CDCl3) δ 2.93 (s, 4H), 3.25 (s, 2H), 7.17-7.34 (m, 5H); MS (M+NH4)+ m/z 214.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step Two
Quantity
19.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[SH:3][CH2:4][C:5]([OH:7])=[O:6].Cl[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CO>[CH2:9]([S:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.51 g
Type
reactant
Smiles
SCC(=O)O
Step Three
Name
Quantity
19.33 g
Type
reactant
Smiles
ClCCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotovap
ADDITION
Type
ADDITION
Details
treated with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
These Et2O extractions
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
These Et2O extractions
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.